molecular formula C15H14O4 B14312766 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- CAS No. 113976-71-9

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)-

Cat. No.: B14312766
CAS No.: 113976-71-9
M. Wt: 258.27 g/mol
InChI Key: IPRBTISUFOEHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- is a complex organic compound with a unique structure that includes a cyclobutenone ring, hydroxyl, methoxy, and phenylpropynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethoxy-4-(3-phenyl-1-propynyl)- involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the phenylpropynyl group can participate in π-π interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,3-dimethoxy-4-(1-propyn-1-yl)-2-cyclobuten-1-one
  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
  • 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-

Properties

CAS No.

113976-71-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-hydroxy-2,3-dimethoxy-4-(3-phenylprop-1-ynyl)cyclobut-2-en-1-one

InChI

InChI=1S/C15H14O4/c1-18-12-13(16)15(17,14(12)19-2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,17H,9H2,1-2H3

InChI Key

IPRBTISUFOEHAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(C1=O)(C#CCC2=CC=CC=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.